Homopahutoxin

Vue d'ensemble

Description

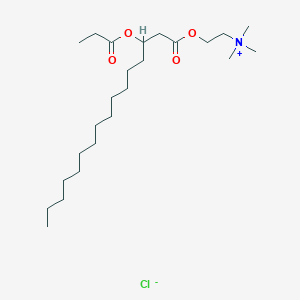

Homopahutoxin, also known as this compound, is a useful research compound. Its molecular formula is C24H48ClNO4 and its molecular weight is 450.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Homopahutoxin, a compound derived from the mucus secretions of certain marine trunkfish, exhibits significant biological activity, particularly in its hemolytic and ichthyotoxic properties. This article explores the biological activity of this compound, including its mechanisms of action, structural characteristics, and relevant case studies.

Overview of this compound

This compound is recognized as a choline chloride ester similar to its counterpart, pahutoxin. It was first identified in the mucus of the Japanese boxfish (Ostracion immaculatus), where it acts as a natural defense mechanism against predators and competitors. The compound's biological effects primarily manifest through its interaction with cellular membranes, leading to hemolysis and cytotoxicity.

The biological activity of this compound is characterized by several key mechanisms:

- Hemolytic Activity : this compound disrupts red blood cell membranes, leading to hemolysis. This action is attributed to its amphiphilic nature, allowing it to integrate into lipid bilayers and destabilize them .

- Receptor-Mediated Toxicity : Research indicates that this compound's toxicity may involve specific receptors on target cells, similar to pahutoxin. This receptor-mediated mechanism suggests that the compound's effects are not solely dependent on its surfactant properties but also on specific binding interactions .

- Ichthyotoxicity : The compound exhibits potent ichthyotoxic effects, which are particularly relevant in ecological contexts where trunkfish utilize these toxins for defense against predation .

Structural Characteristics

This compound is structurally related to pahutoxin but differs in its specific chemical composition. It is classified as a quaternary ammonium compound, which contributes to its amphiphilic properties. The structural similarities between this compound and pahutoxin highlight the evolutionary adaptations of trunkfish in developing effective chemical defenses.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

- Isolation and Characterization : A study conducted by Scheuer (1988) detailed the isolation of this compound from the mucus of the Japanese boxfish. The research employed chromatographic techniques to separate hemolytic components, confirming the identity of this compound as a distinct entity from pahutoxin .

- Comparative Toxicity Studies : Research comparing the toxicities of various marine toxins indicated that this compound possesses significant hemolytic activity but is less potent than pahutoxin in ichthyotoxicity assays. This finding underscores the ecological role of these toxins in marine environments .

- Ecological Implications : The presence of this compound in trunkfish mucus plays a crucial role in their survival strategies. The toxins deter potential predators and can influence community dynamics within marine ecosystems .

Data Table: Biological Activity Comparison

| Compound | Source | Hemolytic Activity | Ichthyotoxicity | Mechanism of Action |

|---|---|---|---|---|

| This compound | Japanese boxfish | High | Moderate | Receptor-mediated, membrane disruption |

| Pahutoxin | Hawaiian boxfish | Very High | High | Receptor-mediated, membrane disruption |

| Boxin | Various boxfishes | Extremely High | Very High | Receptor-mediated |

Propriétés

IUPAC Name |

trimethyl-[2-(3-propanoyloxyhexadecanoyloxy)ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48NO4.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-22(29-23(26)7-2)21-24(27)28-20-19-25(3,4)5;/h22H,6-21H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGBOLZPKROCLN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)OCC[N+](C)(C)C)OC(=O)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911344 | |

| Record name | N,N,N-Trimethyl-2-{[3-(propanoyloxy)hexadecanoyl]oxy}ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109777-68-6 | |

| Record name | Homopahutoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109777686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-2-{[3-(propanoyloxy)hexadecanoyl]oxy}ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding pahutoxin and homopahutoxin in the mucus secretion of the Japanese boxfish?

A: While the abstract doesn't delve into the specific roles of these toxins, their presence in the mucus suggests a potential ecological function. They could act as a defense mechanism against predators, deterring attacks or causing harm upon contact. Further research is needed to confirm these hypotheses and explore other possible functions. []

Q2: Does the presence of pahutoxin and this compound in the Japanese boxfish mucus suggest a broader distribution of these toxins in other marine organisms?

A: The discovery of these toxins in the Japanese boxfish raises the possibility of their presence in other related species or even different marine organisms. Further investigation into the distribution and ecological roles of pahutoxin and this compound across various species could provide valuable insights into marine chemical ecology and potential applications of these compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.